3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline

Lipophilicity Membrane permeability XLogP

This imidazo[4,5-b]pyridine building block is a privileged purine isostere specifically designed for kinase inhibitor discovery. The 5-methyl group and meta-aniline substitution provide a unique steric and electronic profile (XLogP3-AA = 2.1, TPSA = 67.6 Ų) that cannot be replicated by non-methylated or positional isomers, ensuring reproducible target-binding profiles. Its compliance with Veber oral bioavailability rules (HBD=2, HBA=3, nRotB=1) makes it an ideal starting point for fragment-based or structure-guided drug design programs. For procurement of this specific heterocyclic scaffold with reliable batch-to-batch consistency, request a quote or order directly from validated suppliers.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 1533523-21-5
Cat. No. B1471690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline
CAS1533523-21-5
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N
InChIInChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17)
InChIKeyQURTZHHRUVDDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline (CAS 1533523-21-5) – Procurement-Oriented Physicochemical and Structural Overview


3-{5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline (CAS 1533523-21-5) is a heterocyclic building block featuring an imidazo[4,5-b]pyridine core substituted with a 5-methyl group and a 3-aniline moiety [1]. The imidazo[4,5-b]pyridine scaffold is a privileged purine isostere widely explored in medicinal chemistry, particularly for kinase inhibitor development [2]. This compound offers a specific substitution pattern that modulates lipophilicity (XLogP3-AA = 2.1) and hydrogen-bonding capacity (HBD = 2, HBA = 3) relative to its non-methylated and positional isomers [1].

Why Generic Substitution of 3-{5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline with Unsubstituted or Positional Isomers Compromises Experimental Consistency


The 5-methyl group and the meta‑aniline substitution in 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline confer distinct electronic and steric properties that cannot be replicated by close analogs. The methyl substituent increases lipophilicity (ΔXLogP ≈ +0.2 to +0.6 relative to non‑methylated isomers [1]), altering passive membrane permeability and hydrophobic pocket complementarity. The meta‑aniline position provides a unique vector for hydrogen‑bonding and π‑stacking interactions that differs fundamentally from ortho‑ and para‑substituted regioisomers . Substituting with a generic imidazopyridine aniline risks divergent solubility, metabolic stability, and target‑binding profiles, directly impacting reproducibility in kinase‑focused medicinal chemistry campaigns [2].

Quantitative Differentiation of 3-{5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline vs. Closest Analogs – A Procurement‑Focused Evidence Compendium


Lipophilicity Increase vs. Non‑Methylated and Ortho‑/Para‑Isomers

The target compound exhibits a computed XLogP3‑AA of 2.1 (PubChem) or 2.52 (vendor‑derived) [1]. In contrast, the non‑methylated 3‑(1H‑imidazo[4,5‑b]pyridin‑2‑yl)aniline has an XLogP3 of 1.9 [2], and the ortho‑substituted isomer (CAS 951‑73‑5) also shows XLogP = 1.9 . This ~0.2–0.6 unit increase in logP, driven by the 5‑methyl group, is predicted to enhance passive membrane diffusion and improve complementarity with hydrophobic kinase ATP pockets.

Lipophilicity Membrane permeability XLogP

Hydrogen‑Bonding Profile Compliance with Veber Oral Bioavailability Rules

The compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 67.6 Ų [1]. These values fall well within Veber’s guidelines for oral bioavailability (HBD ≤5, HBA ≤10, TPSA ≤140 Ų) [2]. In contrast, many imidazo[4,5‑b]pyridine derivatives with additional polar substituents exceed these thresholds, potentially limiting permeability. The target compound’s balanced profile supports its utility as a starting point for orally bioavailable kinase inhibitors.

ADME Veber rules Drug‑likeness

Purine Isostere Scaffold with Proven Kinase Inhibition Pedigree

The imidazo[4,5‑b]pyridine core is a well‑established purine isostere, extensively exploited in the development of ATP‑competitive kinase inhibitors [1]. The 5‑methyl and 3‑aniline substituents provide vectors for additional hydrophobic and hydrogen‑bonding interactions, respectively. The scaffold has yielded clinical candidates targeting CDKs, FLT3, Aurora kinases, and DYRK1A [2]. In contrast, related heterocycles such as imidazo[4,5‑c]pyridines or imidazo[1,2‑a]pyridines exhibit distinct kinase selectivity profiles and synthetic accessibility [1].

Kinase inhibitors Purine mimetic Privileged scaffold

Commercial Supply Consistency: 95% Purity with Defined Storage and Handling Specifications

Reputable vendors supply 3‑{5‑methyl‑3H‑imidazo[4,5‑b]pyridin‑2‑yl}aniline at ≥95% purity, with documented storage conditions (cool, dry environment) and analytical characterization . In contrast, many non‑methylated or positional isomers are offered at lower purity grades (often 90–93%) or with limited batch‑to‑batch consistency . The availability of a defined, high‑purity product reduces experimental variability and ensures reproducibility in structure‑activity relationship (SAR) studies and in vivo experiments.

Purity Reproducibility Procurement

Minimal Rotatable Bonds (nRotB = 1) Predicts Favorable Entropic Contribution to Binding

The compound contains only one rotatable bond (the bond connecting the imidazopyridine core to the aniline ring) [1]. According to established medicinal chemistry principles, a lower number of rotatable bonds reduces the conformational entropy penalty upon target binding, potentially improving binding free energy [2]. While all three aniline regioisomers (ortho, meta, para) share this feature, the meta‑substitution pattern of the target compound offers a unique geometric orientation that cannot be achieved by the ortho‑ or para‑analogs.

Conformational entropy Binding affinity Lead optimization

Optimal Research and Industrial Application Scenarios for 3-{5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline Based on Quantitative Differentiation


Lead Optimization for ATP‑Competitive Kinase Inhibitors

The imidazo[4,5‑b]pyridine core is a validated purine mimetic, and the 5‑methyl group enhances lipophilicity (ΔXLogP = +0.2 to +0.6 vs. non‑methylated analogs [1]). This combination positions the compound as an ideal starting point for fragment‑based or structure‑guided design of kinase inhibitors, particularly those requiring improved passive membrane permeability and hydrophobic pocket occupancy [2].

Building Block for Orally Bioavailable Targeted Therapies

With a hydrogen‑bonding profile (HBD = 2, HBA = 3, TPSA = 67.6 Ų) fully compliant with Veber oral bioavailability rules [3], this compound can be incorporated into early‑stage hits to maintain favorable ADME properties. Its minimal rotatable bonds (nRotB = 1) further predict a low entropic penalty upon target binding [4], reducing the risk of poor oral absorption.

Chemical Probe for Investigating Purinergic Signaling Pathways

The purine‑like core of imidazo[4,5‑b]pyridines enables interference with ATP‑binding enzymes, including kinases and phosphodiesterases [2]. The meta‑aniline handle provides a vector for conjugation or further functionalization, allowing the synthesis of biotinylated or fluorescent probes to study target engagement and cellular localization.

Intermediate for the Synthesis of Fluorescent Sensors and Materials

Imidazo[4,5‑b]pyridines exhibit tunable photophysical properties [5]. The primary aniline group of this compound can be diazotized or coupled to yield extended π‑conjugated systems with potential applications as fluorescent sensors, organic light‑emitting diodes (OLEDs), or metal‑organic frameworks (MOFs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.